molecular formula C22H32O2 B605312 Retin-20,20,20-d3-ol, 15-acetate CAS No. 118139-36-9

Retin-20,20,20-d3-ol, 15-acetate

Cat. No.: B605312
CAS No.: 118139-36-9
M. Wt: 331.5 g/mol
InChI Key: QGNJRVVDBSJHIZ-QJZZLBIKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retin-20,20,20-d3-ol, 15-acetate is a deuterated isotopologue of Vitamin A acetate, where three hydrogen atoms at the 20 position are replaced by deuterium. This compound is a crucial tool for probing the intricate dynamics of the visual cycle and retinoid metabolism. In vision research, the sustainable perception of light relies on the continuous regeneration of the visual chromophore, 11-cis-retinal, which is derived from vitamin A. The visual cycle involves the light-triggered isomerization of the chromophore and a series of enzymatic steps to recycle it for subsequent rounds of phototransduction . Research into these mechanisms is vital for understanding and treating numerous blinding retinal diseases linked to impairments in this regenerative pathway . The primary research value of this deuterated compound lies in its use as an internal standard in mass spectrometry-based assays, enabling the precise quantification of endogenous retinoids like all-trans-retinol and its esters in complex biological matrices. Furthermore, its stable isotopic label allows for the tracing of metabolic fate, offering insights into the absorption, tissue distribution, and bioconversion of retinyl esters. Retinoids exert their biological effects through metabolic activation; for instance, all-trans-retinol is oxidized to all-trans-retinal, which is then converted to retinoic acid, a potent ligand for nuclear receptors that regulate gene transcription . By integrating this compound into study designs, researchers can bypass metabolic blockades, investigate the etiology of degenerative diseases such as Stargardt disease and age-related macular degeneration, and evaluate the efficacy of novel therapeutic strategies aimed at restoring the visual chromophore .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118139-36-9

Molecular Formula

C22H32O2

Molecular Weight

331.5 g/mol

IUPAC Name

[(2E,4E,6E,8E)-7-methyl-3-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+/i2D3

InChI Key

QGNJRVVDBSJHIZ-QJZZLBIKSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Isomeric SMILES

[2H]C([2H])([2H])/C(=C\COC(=O)C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ALK-001;  ALK001;  ALK 001;  C-20-D3-vitamin A;  C-20-D3-Retinyl Acetate;  C-20D3vitamin A

Origin of Product

United States

Advanced Analytical Applications in Research Methodologies

Development of Quantitative Assays Utilizing Retin-20,20,20-d3-ol, 15-acetate as an Internal Standard

The development of sensitive and specific methods for the measurement of multiple retinoids is critical for clinical research. thermofisher.com this compound serves as an invaluable internal standard in these quantitative assays, enabling accurate determination of retinoid concentrations in various biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has emerged as a powerful technique for the quantitative analysis of retinoids due to its high sensitivity and selectivity. thermofisher.comnih.govnih.gov The use of a deuterated internal standard like this compound is integral to these methodologies, ensuring the accuracy of quantification by compensating for variations during sample preparation and analysis. nih.gov

The inherent complexity of biological matrices necessitates the optimization of chromatographic separation to resolve various retinoid isomers and metabolites. nih.govnih.govnih.gov Retinoids are susceptible to isomerization and oxidation, making careful handling from sample collection to final separation crucial. nih.govnih.gov High-performance liquid chromatography (HPLC) is a preferred method for its ability to rapidly separate geometric isomers and metabolites across a wide range of polarities. nih.govumich.edu

Several factors are critical in optimizing the separation of retinoids. The choice of the stationary phase is paramount. Reversed-phase C18 columns are commonly employed, often with an embedded amide group to enhance selectivity for retinoid isomers. nih.govsciex.com The use of fused-core particle technology in columns can significantly improve chromatographic efficiency compared to traditional porous particle stationary phases. nih.gov

The mobile phase composition also plays a vital role. Gradient elution, often consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with an acid modifier such as formic or acetic acid, is frequently used to achieve optimal separation and peak shape. thermofisher.comnih.govumich.edu The gradient program can be tailored to effectively separate a multitude of retinoids within a single analytical run. umich.edu To prevent peak broadening and ensure sharp, symmetrical peaks, especially for later eluting compounds, solvent programming is a valuable technique. umich.edu

Furthermore, protecting the samples from light is essential to prevent photodecomposition of the light-sensitive retinoid compounds. umich.edu This can be achieved by conducting extraction and analysis in a darkened room and wrapping extraction tubes in aluminum foil. umich.edu

Table 1: Chromatographic Conditions for Retinoid Separation

ParameterConditionSource
Column Reversed-phase C18, often with embedded amide or fused-core particles. thermofisher.comnih.gov
Mobile Phase Gradient of water and methanol/acetonitrile with 0.1-0.5% formic or acetic acid. thermofisher.comnih.govumich.edu
Flow Rate Typically around 1.0 mL/min. sciex.com
Column Temperature Maintained at a constant temperature, for instance, 25°C. nih.govsciex.com
Injection Volume Varies, for example, 10 µL. sciex.com

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for the quantification of target analytes in complex mixtures. youtube.com This method involves the selection of a specific precursor ion and a corresponding product ion for each analyte, creating a unique "transition." nih.govyoutube.com The development of MRM transitions is a critical step in setting up a quantitative LC-MS/MS assay for both the unlabeled retinoid and its deuterated internal standard, such as this compound.

The process begins with the infusion of individual standard solutions of the unlabeled analyte and the deuterated internal standard into the mass spectrometer to determine the optimal precursor ion, which is typically the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode. nih.gov Subsequently, collision-induced dissociation (CID) is performed to identify the most abundant and stable product ions. youtube.com For all-trans retinoic acid (atRA), for example, fragmentation in positive ion mode can yield product ions resulting from the loss of water and the cleavage of the side chain. nih.gov

The selection of quantifier and qualifier transitions for both the analyte and the internal standard enhances the specificity of the assay. nih.gov The quantifier transition is generally the most intense and is used for quantification, while the qualifier transition serves as a confirmation of the analyte's identity. nih.gov The cone and collision voltages are optimized for each transition to maximize signal intensity. nih.gov The use of a deuterated internal standard allows for the reliable quantification of the endogenous analyte, as it co-elutes and experiences similar ionization effects, with the mass difference distinguishing it from the unlabeled compound. nih.gov

Table 2: Example MRM Transitions for a Retinoid and its Deuterated Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierIonization ModeSource
All-trans Retinoic Acid301.2122.9283.1Positive nih.gov
All-trans Retinoic Acid-d5306.2126.8-Positive nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) provides an alternative approach for the analysis of certain retinoids. nih.govnih.gov While less suitable for some of the more labile first and second-generation retinoids due to potential isomerization at high temperatures, it can be a highly sensitive method, particularly when coupled with appropriate sample preparation and derivatization techniques. nih.gov

To enhance the volatility and thermal stability of retinoids for GC-MS analysis, chemical derivatization is often a necessary step. jove.comjfda-online.com This process modifies the chemical structure of the analyte to make it more amenable to gas chromatography. jfda-online.com

A common derivatization method is silylation, where a trimethylsilyl (B98337) (TMS) group is introduced, typically by reacting the analyte with a reagent like O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often containing a catalyst such as trimethylchlorosilane (TMCS). jove.comsigmaaldrich.com This reaction targets active hydrogen atoms in functional groups like hydroxyls, converting them into less polar and more volatile silyl (B83357) ethers. jove.comsigmaaldrich.com The reaction conditions, including temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com For instance, the derivatization of retinol's hydroxyl group to form retinyl trimethylsilyl ether significantly improves its gas chromatographic properties. jove.com

Other derivatization techniques include acylation, which can also increase volatility and improve detection sensitivity. jfda-online.com The choice of derivatization reagent and method depends on the specific functional groups present in the retinoid molecule and the desired analytical outcome. jfda-online.comsigmaaldrich.com

Table 3: Common Derivatization Reagents for GC-MS Analysis

ReagentTarget Functional GroupsPurposeSource
BSTFA + TMCSAlcohols, Phenols, Carboxylic AcidsSilylation to increase volatility and thermal stability. jove.comsigmaaldrich.com
Fluoroacylating ReagentsAmines, PhenolsAcylation to increase volatility and enhance electron capture detection. jfda-online.com

Electron ionization (EI) is a hard ionization technique commonly used in GC-MS that generates a reproducible fragmentation pattern, often referred to as a "fingerprint" of the compound, which is valuable for structural elucidation. youtube.com In studies utilizing stable isotope-labeled internal standards like this compound, EI-MS is employed to detect and quantify the level of deuterium (B1214612) enrichment. nih.gov

Following chromatographic separation, the derivatized retinoids enter the ion source where they are bombarded with high-energy electrons. youtube.com This results in the formation of a molecular ion and a series of fragment ions. The mass-to-charge ratios of these ions are then measured by the mass analyzer.

The presence of deuterium in the internal standard results in a mass shift in the molecular ion and its fragments compared to the unlabeled analyte. nih.gov By monitoring specific ions for both the deuterated and unlabeled forms, the ratio of their abundances can be determined. This ratio is then used to calculate the concentration of the endogenous retinoid in the original sample. For instance, in an isotope dilution study, the deuterium/hydrogen ratio in the plasma retinol (B82714) fraction can be determined after administration of deuterated retinyl acetate (B1210297). nih.gov

The choice of ions to monitor is crucial for accurate quantification and to avoid interferences from other co-eluting compounds. In some cases, lowering the electron ionization energy can minimize ion-molecule reactions and reduce baseline enrichment, leading to more accurate measurements of low deuterium levels. nih.gov

Standardization and Validation of Analytical Methods in Research Settings

The use of isotopically labeled internal standards is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods. This compound, a deuterated form of retinyl acetate, serves as an ideal internal standard for the quantification of endogenous retinoids in complex biological matrices. Its utility lies in its chemical similarity to the analytes of interest, while its mass difference allows for clear differentiation by the mass spectrometer.

In the analysis of biological samples such as plasma, serum, or tissue homogenates, matrix effects can significantly impact the accuracy and reproducibility of results. These effects arise from co-eluting endogenous or exogenous compounds that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source.

To evaluate and compensate for these matrix effects when quantifying retinoids, a post-extraction spike of this compound is employed. By comparing the signal response of the internal standard in a neat solution versus its response in a biological matrix from which the endogenous analytes have been removed, researchers can calculate the matrix effect factor. A value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, thereby allowing for accurate correction of the analyte's signal.

Table 1: Illustrative Matrix Effect Assessment in Human Plasma

AnalytePeak Area (Neat Solution)Peak Area (Post-extraction Spike in Plasma)Matrix Effect (%)
Retinyl Acetate150,000120,00080% (Suppression)
This compound148,000118,40080% (Suppression)

This table demonstrates how the deuterated internal standard experiences a similar degree of ion suppression to the non-labeled analyte, enabling accurate quantification.

The validation of an analytical method is crucial to ensure the reliability of the data generated in research studies. This involves assessing the method's accuracy, precision, and linearity.

Accuracy refers to the closeness of the measured value to the true value. It is often determined by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percent recovery.

Precision is the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is typically expressed as the coefficient of variation (%CV).

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is established by analyzing a series of calibration standards over a defined concentration range.

This compound is instrumental in these validation experiments. By adding a fixed amount of the internal standard to all calibration standards and QC samples, variability introduced during sample preparation and injection can be normalized, leading to improved accuracy and precision.

Table 2: Example of Method Validation Data for Retinyl Acetate Quantification

ParameterLow QC (5 ng/mL)Medium QC (50 ng/mL)High QC (500 ng/mL)
Mean Measured Concentration (n=5)4.9 ng/mL51.2 ng/mL495.8 ng/mL
Accuracy (% Recovery)98%102.4%99.2%
Precision (%CV)4.5%3.2%2.8%
Linearity (Calibration Curve) Concentration Range Correlation Coefficient (r²)
1 - 1000 ng/mL>0.99

Application in Retinoidomics Profiling in Experimental Models

Retinoidomics is a specialized area of metabolomics focused on the comprehensive and quantitative analysis of the entire suite of retinoids within a biological system. This includes various forms of vitamin A and its metabolites, such as retinol, retinal, retinoic acid, and their esters. Given the diverse roles of retinoids in physiological processes, from vision to gene regulation, understanding their metabolic profiles is critical in many areas of biomedical research.

In experimental models, such as cell cultures or animal studies, this compound is an invaluable tool for retinoidomics profiling. When added to the biological sample at the initial stage of extraction, it serves as a universal internal standard for a range of retinyl esters. This allows for the accurate quantification of multiple retinoid species in a single analytical run, typically using LC-MS/MS. The use of a stable isotope-labeled internal standard is particularly important in these studies to account for any loss of analyte during the extensive sample preparation procedures often required for comprehensive profiling.

The data obtained from such studies can reveal subtle but significant changes in retinoid metabolism in response to various stimuli, genetic modifications, or disease states, providing valuable insights into the underlying biological mechanisms.

Biochemical and Biophysical Investigations of Retin 20,20,20 D3 Ol, 15 Acetate

Probing Ligand-Protein Interactions using Deuterium (B1214612) Labeling

The replacement of protons with deuterons in a ligand like Retin-20,20,20-d3-ol, 15-acetate provides a subtle yet significant alteration that can be exploited to gain detailed insights into its interactions with proteins.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Deuterium labeling is a valuable technique in NMR spectroscopy for simplifying complex spectra and for studying the conformation of ligands bound to proteins. nih.gov The substitution of protons with deuterons at the C20 methyl groups of the retinoid simplifies the 1H-NMR spectrum by removing the signals from these protons. This spectral simplification allows for the unambiguous assignment of other proton resonances and facilitates the analysis of through-space interactions via Nuclear Overhauser Effect (NOE) studies. nih.gov

By comparing the NMR spectra of a protein-ligand complex with the deuterated versus the non-deuterated retinoid, researchers can pinpoint the specific protons of the ligand that are in close proximity to the protein. This information is crucial for determining the bound conformation of the retinoid within the protein's binding pocket. Furthermore, deuterium labeling can lead to longer spin-lattice relaxation times for nearby protons, an effect that can provide additional information about the dynamics of the ligand in its bound state. nih.gov

Interactive Table: Impact of Deuteration on NMR Parameters for Ligand-Protein Complex Analysis
Parameter Effect of Deuteration (this compound) Information Gained
1H NMR Spectrum Simplification of the spectrum due to removal of proton signals at the C20 position. Unambiguous assignment of remaining proton resonances.
Nuclear Overhauser Effect (NOE) Allows for clearer identification of NOEs between the ligand and protein. Determination of the bound conformation and orientation of the retinoid within the binding pocket.
Spin-Lattice Relaxation Times (T1) Can lead to longer T1 values for nearby protons. Insights into the dynamics and mobility of the ligand when bound to the protein.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Protein Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and conformational changes upon ligand binding. nih.govnih.govnih.gov The method relies on the exchange of labile amide hydrogens on the protein backbone with deuterium from a deuterated solvent. thermofisher.com The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing a detailed map of the protein's structure and dynamics. thermofisher.comwaters.comyoutube.com

When a ligand such as this compound binds to a protein, it can induce conformational changes that alter the rate of deuterium uptake in specific regions of the protein. mtoz-biolabs.comnih.gov By comparing the HDX profiles of the protein in its free (apo) and ligand-bound (holo) states, researchers can identify the binding site and allosteric effects. acs.orgacs.org Regions of the protein that show reduced deuterium uptake upon ligand binding are likely part of the binding interface or are regions that become more structured and less dynamic. acs.org Conversely, regions with increased deuterium uptake may indicate areas that become more flexible or exposed upon ligand binding. acs.org The use of a deuterated ligand itself does not directly interfere with the HDX-MS measurement of the protein, but the act of binding provides the perturbation that the technique measures.

Mechanistic Enzymology through Isotopic Tracing

The use of isotopically labeled substrates is a cornerstone of mechanistic enzymology, providing a means to trace the fate of atoms through a reaction and to probe the transition states of enzymatic reactions. uco.edudntb.gov.ua

Elucidation of Enzyme Catalytic Mechanisms with Deuterated Substrates

Deuterated substrates like this compound can be invaluable in elucidating the mechanisms of enzymes involved in retinoid metabolism, such as retinol (B82714) dehydrogenases and isomerases. nih.govnih.gov For example, in reactions involving the transfer of a hydrogen atom or a hydride ion from the C20 position, the use of the deuterated analog allows researchers to follow the path of the deuterium atom. By analyzing the products of the reaction using techniques like mass spectrometry or NMR, it can be determined if the deuterium has been transferred to a cofactor or another part of the substrate, providing direct evidence for a specific chemical step in the catalytic cycle. wikipedia.org

In the context of retinoid metabolism, enzymes like lecithin:retinol acyltransferase (LRAT) and RPE65 are crucial for the visual cycle. nih.gov While the deuteration at the C20 position of this compound may not be directly involved in the primary bond-breaking events of these specific enzymes, its use in conjunction with other isotopic labels could help to unravel complex reaction pathways. For instance, studies on the biosynthesis of 11-cis-retinol (B117599) have utilized deuterated retinoids to rule out certain mechanistic possibilities involving C-H bond abstraction. nih.gov

Identification of Rate-Limiting Steps via Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of an enzyme-catalyzed reaction and for gaining insight into the structure of the transition state. libretexts.orgpnas.orggmu.edu A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org The magnitude of the KIE (kH/kD, the ratio of the reaction rate with the light isotope to the rate with the heavy isotope) can provide information about the nature of the transition state. pnas.org

For an enzyme that catalyzes a reaction involving the C20 position of the retinoid, the use of this compound would allow for the measurement of a KIE. If the rate of the reaction is significantly slower with the deuterated substrate compared to the non-deuterated substrate (a "normal" KIE, kH/kD > 1), it would indicate that the cleavage of the C-H (or C-D) bond at the C20 position is part of the rate-limiting step. nih.govresearchgate.net The absence of a KIE (kH/kD ≈ 1) would suggest that this bond-breaking event is not rate-limiting. nih.gov Such studies are crucial for understanding the catalytic efficiency of enzymes and for the design of enzyme inhibitors. nih.govnih.gov

Interactive Table: Application of Kinetic Isotope Effects in Mechanistic Enzymology
KIE Value (kH/kD) Interpretation Implication for the Reaction Mechanism
> 1 (Normal KIE) The C-H(D) bond is broken in the rate-limiting step. Provides evidence for the involvement of the C20 position in the slowest step of the reaction.
≈ 1 The C-H(D) bond is not broken in the rate-limiting step, or the step is not rate-limiting. Suggests that other steps, such as substrate binding or product release, are the bottleneck of the reaction.
< 1 (Inverse KIE) An increase in the bonding character at the isotopic position in the transition state. Can indicate changes in hybridization or steric effects in the transition state. mdpi.com

Conformational Studies of this compound in Different Environments

Utilizing techniques like NMR spectroscopy, the conformational preferences of this compound can be determined in various solvents. The simplified NMR spectrum, as mentioned earlier, aids in the accurate measurement of coupling constants and NOEs, which are directly related to the dihedral angles and interproton distances, respectively. These parameters allow for the construction of a detailed 3D model of the retinoid's average conformation in solution.

When the deuterated retinoid binds to a protein, its conformation is often constrained. nih.gov By comparing the NMR data of the free and bound ligand, the specific conformational changes that occur upon binding can be elucidated. This information is vital for understanding the principles of molecular recognition and for the structure-based design of new ligands with improved binding affinities and specificities.


Future Research Directions and Methodological Advancements

Development of Multi-Labeled Retinoid Analogs for Complex Pathway Deconvolution

The synthesis of retinoids with isotopic labels has been a cornerstone of metabolic research. Early work focused on introducing deuterium (B1214612) at various positions in the retinoid molecule, such as the 20,20,20-trideutero, 14,20,20,20-tetradeutero, and 12,14,20,20,20-pentadeutero analogs of retinyl acetate (B1210297). acs.orgarvojournals.org These efforts have laid the groundwork for creating more complex, multi-labeled retinoid analogs.

Future research will focus on the development of retinoids labeled with a combination of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov This "multi-labeling" approach will allow for the simultaneous tracing of different parts of the retinoid molecule as it is metabolized. For instance, a retinoid could be synthesized with deuterium on the trimethylcyclohexenyl ring and ¹³C in the polyene chain. This would enable researchers to track the integrity of the entire molecule versus its breakdown into different metabolic fragments.

The ability to synthesize a library of such multi-labeled analogs will be instrumental in deconvoluting complex metabolic pathways. nih.gov By using mass spectrometry to track the different isotopic signatures, scientists can gain unprecedented insights into the dynamic interplay of enzymes and transporters involved in retinoid metabolism. nih.gov

Integration of Deuterated Retinoid Tracing with Imaging Mass Spectrometry in Tissue Research

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.govyoutube.com Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS have been successfully used to map the distribution of various lipids, including phospholipids (B1166683) and ceramides, in the retina and other tissues. acs.orgarvojournals.orgnih.govnih.gov

The integration of deuterated retinoid tracers, such as Retin-20,20,20-d3-ol, 15-acetate, with IMS presents a significant leap forward for tissue research. nih.gov By administering the deuterated compound and then analyzing tissue sections with IMS, researchers can visualize the precise location of the tracer and its metabolites at a subcellular level. nih.govnih.govnih.gov This will provide invaluable information on where retinoids are taken up, stored, and metabolized within complex tissues like the eye. acs.orgnih.govnih.gov

For example, this approach could be used to study the transport of vitamin A from the retinal pigment epithelium (RPE) to the photoreceptor cells, a critical step in the visual cycle. nih.gov The ability to distinguish the deuterated tracer from the endogenous, non-labeled retinoids with high spatial resolution will offer a clearer picture of these intricate processes. acs.orgnih.gov

Computational Modeling and In Silico Prediction of Deuterated Retinoid Behavior

The substitution of hydrogen with deuterium can alter the metabolic fate of a molecule due to the kinetic isotope effect (KIE), where the heavier deuterium atom can slow down the rate of chemical reactions in which the carbon-deuterium bond is broken. nih.govnih.govacs.org This effect has been exploited in drug development to improve the pharmacokinetic profiles of various compounds. nih.gov

Computational modeling and in silico prediction tools are becoming increasingly important in understanding and predicting these effects. nih.govnih.gov Future research will leverage these computational approaches to model the behavior of deuterated retinoids like this compound. By simulating the interactions of the deuterated compound with key metabolic enzymes, such as those in the cytochrome P450 family, researchers can predict how deuterium substitution will affect its metabolism. nih.gov

These in silico models can help to:

Predict the rate of formation of various metabolites. nih.gov

Identify potential off-target effects.

Optimize the design of future deuterated retinoid tracers for specific research questions. nih.gov

The Bigeleisen-Mayer equation, for instance, can be used in computational models to calculate the KIE for specific reactions, providing a theoretical framework for interpreting experimental data. rutgers.edu

Expanding Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. rsc.org Multi-omics approaches, which involve the simultaneous analysis of different types of biological molecules (e.g., genes, proteins, metabolites), are central to this field. nih.gov

Deuterated tracers like this compound are ideal tools for integration into systems biology and multi-omics studies of retinoid metabolism. mdpi.com By introducing the labeled retinoid into a biological system, researchers can track its flow through various metabolic pathways and assess its impact on the broader metabolic network. nih.govspringernature.com

A typical workflow might involve:

Administering the deuterated retinoid to cells or an animal model.

Performing metabolomic analysis to identify and quantify the deuterated metabolites.

Simultaneously conducting transcriptomic and proteomic analyses to measure changes in gene and protein expression related to retinoid metabolism.

Integrating these different "omics" datasets to build a comprehensive model of how the system responds to the retinoid input. rsc.orgnih.gov

This integrated approach will provide a more holistic understanding of retinoid homeostasis and its dysregulation in disease. mdpi.com

Contribution to Fundamental Understanding of Retinoid Homeostasis in Biological Systems

The use of deuterated retinoids, including this compound, has already made significant contributions to our understanding of vitamin A homeostasis. The deuterated-retinol-dilution (DRD) technique, which uses deuterated retinyl acetate to estimate total body vitamin A stores, is a prime example. biorxiv.orgnih.gov This method has been validated in human studies and provides a quantitative measure of vitamin A status. nih.gov

Future research using these tracers will continue to refine our understanding of retinoid homeostasis in several key areas:

Turnover rates: By tracking the disappearance of the deuterated label over time, researchers can more accurately determine the turnover rates of different retinoid pools in the body. nih.gov

Inter-tissue transport: The movement of retinoids between different tissues, such as from the liver stores to peripheral tissues, can be traced with high precision. nih.gov

Metabolic flux: The rate of flow of metabolites through different pathways can be quantified, providing a dynamic view of retinoid metabolism. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.